2-Methylcyclohexanol

描述

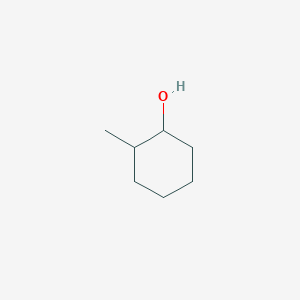

2-Methylcyclohexanol is an organic compound with the molecular formula C7H14O. It is a secondary alcohol derived from cyclohexane, where a methyl group is attached to the second carbon of the cyclohexanol ring. This compound exists as a mixture of cis and trans isomers and is widely used in the chemical industry as a solvent and intermediate .

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylcyclohexanol can be synthesized through the hydrogenation of 2-methylcyclohexanone. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2-methylcyclohexanone. The process involves the use of a fixed-bed reactor with a metal catalyst, typically palladium on carbon, under hydrogen gas at elevated temperatures and pressures .

Types of Reactions:

Dehydration: this compound undergoes acid-catalyzed dehydration to form alkenes.

Esterification: this compound reacts with acetic anhydride to form acetic acid-2-methylcyclohexyl ester.

Common Reagents and Conditions:

Dehydration: Concentrated sulfuric acid, heat.

Oxidation: Chromic acid, potassium permanganate.

Esterification: Acetic anhydride.

Major Products:

Dehydration: 1-Methylcyclohexene, 3-Methylcyclohexene.

Oxidation: 2-Methylcyclohexanone.

Esterification: Acetic acid-2-methylcyclohexyl ester.

科学研究应用

Organic Synthesis

2-Methylcyclohexanol serves as a solvent and intermediate in various organic synthesis reactions. Its unique structure allows it to participate in selective reactions, making it valuable in producing complex organic compounds .

Biological Studies

The compound is utilized to study the effects of organic solvents on biological systems, particularly in enzyme activity involving epoxide hydrolase. It has shown potential antimicrobial properties against several bacterial strains, likely due to its ability to disrupt microbial cell membranes .

Neuropharmacology

Preliminary research suggests that this compound may influence central nervous system activity, potentially interacting with GABAergic pathways, which could lead to anxiolytic effects similar to other alcohol derivatives .

Chemical Manufacturing

In the chemical industry, this compound is used in the production of various chemicals, including:

Solvent Usage

Due to its solvent properties, it is employed in formulations requiring a non-polar solvent that can dissolve a variety of organic compounds while being less harmful than many traditional solvents .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various alcohols, including this compound. The results indicated significant inhibition against multiple bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of this compound revealed interactions with neurotransmitter systems that may provide insights into developing new anxiolytic medications. The compound's influence on GABAergic pathways was particularly noteworthy .

作用机制

The mechanism of action of 2-Methylcyclohexanol in dehydration reactions involves the formation of a carbocation intermediate. The reaction begins with the protonation of the hydroxyl group by a strong acid, forming an oxonium ion. This ion then loses a water molecule to form a carbocation. The carbocation undergoes rearrangement and elimination to form the final alkene products .

相似化合物的比较

Cyclohexanol: A parent compound without the methyl group.

2-Methylcyclohexanone: The oxidized form of 2-Methylcyclohexanol.

1-Methylcyclohexanol: An isomer with the methyl group on the first carbon.

Uniqueness: this compound is unique due to its specific structure, which allows it to undergo specific reactions such as selective dehydration to form distinct alkenes. Its use as an intermediate in the synthesis of various industrial chemicals also sets it apart from its analogs .

生物活性

2-Methylcyclohexanol is an organic compound with the molecular formula . It is a secondary alcohol that has garnered interest in various biological studies due to its potential therapeutic applications and effects on biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study assessing various alcohols, it was found that secondary alcohols, including this compound, demonstrated significant inhibition against several bacterial strains. The mechanism proposed involves disruption of the microbial cell membrane, leading to cell lysis and death .

2. Neuropharmacological Effects

Preliminary studies suggest that this compound may influence central nervous system (CNS) activity. It has been observed to interact with neurotransmitter systems, particularly GABAergic pathways. This interaction could potentially lead to anxiolytic effects, similar to those observed with other alcohol derivatives .

3. Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. High concentrations have been shown to induce cytotoxic effects in certain cell lines, indicating a need for careful dosage regulation in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Illinois examined the antimicrobial properties of various alcohols, including this compound. The results demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established disinfectants .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| 0.8 | Escherichia coli |

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving rodent models, this compound was administered to evaluate its effects on anxiety-like behavior. The findings indicated a significant reduction in anxiety levels as measured by the elevated plus maze test, suggesting potential use as an anxiolytic agent .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death in microorganisms.

- GABA Receptor Modulation : The compound may enhance GABAergic transmission, leading to increased inhibitory neurotransmission in the CNS.

- Reactive Oxygen Species (ROS) Generation : At higher concentrations, it may induce oxidative stress in cells, contributing to cytotoxicity.

化学反应分析

Acid-Catalyzed Dehydration to Alkenes

2-Methylcyclohexanol undergoes E1 elimination when treated with concentrated sulfuric acid, producing 1-methylcyclohexene (major) and 3-methylcyclohexene (minor) via carbocation intermediates .

Mechanism :

-

Step 1 : Protonation of the hydroxyl group forms an oxonium ion.

-

Step 2 : Loss of water generates a secondary carbocation.

-

Step 3 : Hydride shifts stabilize the carbocation to a tertiary position.

-

Step 4 : Deprotonation yields alkenes.

Product Distribution :

| Product | Structure | Stability Basis | Yield Predominance |

|---|---|---|---|

| 1-Methylcyclohexene | 1-methyl | Tertiary carbocation (Saytzeff rule) | ~70% |

| 3-Methylcyclohexene | 3-methyl | Secondary carbocation (statistical) | ~30% |

Experimental Conditions :

Esterification with Acetic Anhydride

This compound reacts with acetic anhydride to form acetic acid-(2-methylcyclohexyl ester) , a reaction typical of secondary alcohols .

Reaction :

Applications :

Oxidation Reactions

While direct oxidation data is limited, its reactivity aligns with secondary alcohol trends:

-

Strong Oxidizers (e.g., KMnO₄, CrO₃): Likely oxidize to ketones (e.g., 2-methylcyclohexanone), though overoxidation may degrade the ring .

-

Combustion : Produces CO, CO₂, and irritants like formaldehyde .

Reactivity with Bases and Reducing Agents

Physical and Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 171–173°C | |

| Density (25°C) | 0.93 g/mL | |

| Solubility in Water | Slight (0.93 g/mL vs. 1.00 g/mL) |

常见问题

Basic Research Questions

Q. What is the mechanism of acid-catalyzed dehydration of 2-methylcyclohexanol, and how are the products analyzed experimentally?

The reaction proceeds via an E1 mechanism , involving protonation of the hydroxyl group, formation of a carbocation intermediate, and subsequent β-hydrogen elimination to yield alkenes. The major products are 1-methylcyclohexene and 3-methylcyclohexene , with the latter often dominating due to carbocation stability . Methodology :

- Use gas chromatography (GC) to separate and quantify products based on retention times and peak areas.

- Validate results with mass spectrometry (MS) or infrared (IR) spectroscopy (e.g., IR peaks at ~3002 cm⁻¹ for C=C bonds) .

- Example GC 3-methylcyclohexene (retention time: 2.76 min), 1-methylcyclohexene (2.89 min) .

Q. Why does the dehydration of this compound often contradict Zaitsev’s rule?

Zaitsev’s rule predicts 1-methylcyclohexene as the major product due to its more substituted double bond. However, 3-methylcyclohexene frequently dominates experimentally due to:

- Stabilization of the carbocation intermediate via hyperconjugation or steric effects .

- Kinetic control under rapid heating conditions favoring less thermodynamically stable products . Resolution : Compare reaction conditions (e.g., temperature ramp rates, acid catalyst purity) across studies to identify kinetic vs. thermodynamic control .

Q. How do researchers distinguish between cis/trans isomers of this compound in dehydration studies?

- Chromatography : Use chiral GC columns or high-performance liquid chromatography (HPLC) to separate isomers.

- Spectroscopy : Analyze NMR splitting patterns (e.g., coupling constants in H NMR) to differentiate stereoisomers .

- Literature Cross-Validation : Reference published retention times and spectral data from databases like NIST .

Advanced Research Questions

Q. What experimental variables most significantly impact product distribution in this compound dehydration?

Key variables include:

- Acid Catalyst : H₃PO₄ vs. H₂SO₄ alters protonation efficiency and side reactions (e.g., sulfonation) .

- Heating Rate : Rapid heating favors kinetic products (3-methylcyclohexene); slow heating allows thermodynamic equilibration .

- Substrate Purity : Impurities like cyclohexanol (in commercial this compound) skew product ratios . Case Study : A 4:1 H₃PO₄/H₂SO₄ mixture yielded 18.65% alkene yield, highlighting the need for optimized catalyst ratios .

Q. How can computational methods predict physicochemical properties of this compound?

- Group-Additivity Models : Estimate vapor pressure (logVP) by summing contributions from functional groups (e.g., -OH, -CH₃). For this compound, predicted logVP = 2.08 vs. experimental 2.216 .

- Quantum Chemistry : Calculate Gibbs free energy of vaporization using density functional theory (DFT) .

Q. What challenges arise in identifying this compound derivatives in complex mixtures (e.g., astrochemical samples)?

- Isomer Ambiguity : Structural isomers (e.g., 4-methylcyclohexanol) share similar mass spectra, requiring high-resolution MS or tandem MS for differentiation .

- Low Certainty : In comet 67P data, this compound was tentatively identified (m/z = 114) but with low confidence due to overlapping fragmentation patterns .

Q. Methodological Recommendations

- Reproducibility : Document heating rates, catalyst batches, and GC parameters in detail .

- Data Validation : Cross-check GC/MS results with computational models (e.g., NIST database) .

- Safety : Use anhydrous conditions to minimize side reactions; handle sulfuric acid with corrosion-resistant equipment .

属性

IUPAC Name |

2-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVWOBYBJYUSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862235 | |

| Record name | 2-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid with a weak odor of coconut oil. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

325.4 to 330.8 °F at 760 mmHg (USCG, 1999), 165-166 °C | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

138 °F (USCG, 1999), 58 °C c.c. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.93 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.93 | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

583-59-5, 615-39-4, 7443-70-1, 7443-52-9, 19043-02-8 | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methyl-, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2-Methylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Methylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Methylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohexanol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-Methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -6 °F (USCG, 1999), -9.5 °C | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。